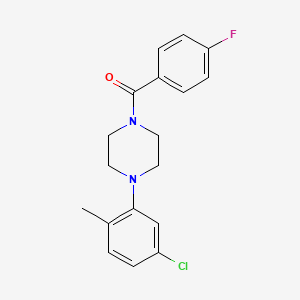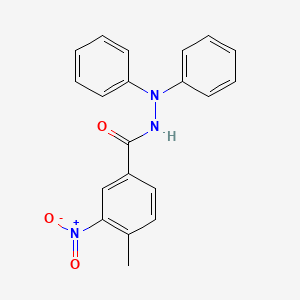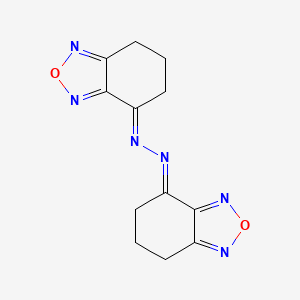![molecular formula C20H15N3OS B5792189 (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5792189.png)
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various autoimmune diseases and cancers.
作用機序
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone binds to the active site of BTK, inhibiting its activity and downstream signaling. This leads to the suppression of B-cell proliferation, differentiation, and survival. (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B-cell proliferation, differentiation, and survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases. In addition, (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been shown to have anti-tumor activity in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various biological processes. However, one limitation of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone is its low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone. One area of research is the development of more potent and selective BTK inhibitors. Another area of research is the investigation of the potential therapeutic applications of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone in various autoimmune diseases and cancers. Additionally, the use of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone in combination with other drugs may enhance its therapeutic efficacy. Finally, further investigation into the mechanism of action of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone may lead to the identification of new targets for the treatment of various diseases.
合成法
The synthesis of (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves a multi-step process that includes the reaction of 3-amino-4-chlorothieno[2,3-b]pyridine with aniline, followed by the reaction with benzophenone. This process yields (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone in high purity and yield.
科学的研究の応用
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune diseases and cancers. (3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)(phenyl)methanone targets Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells and is often dysregulated in various autoimmune diseases and cancers.
特性
IUPAC Name |
(3-amino-4-anilinothieno[2,3-b]pyridin-2-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c21-17-16-15(23-14-9-5-2-6-10-14)11-12-22-20(16)25-19(17)18(24)13-7-3-1-4-8-13/h1-12H,21H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNZYJXWZXAPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=CN=C3S2)NC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5792108.png)
![N-{4-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5792114.png)
![2-(1-naphthyl)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5792120.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5792122.png)
![2-(4-ethoxyphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5792135.png)
![3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5792148.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5792162.png)
![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)


